ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 4-methylphenyl group at position 1 and a propan-2-yloxy (isopropoxy) substituent at position 3. The ethyl ester at position 3 and the ketone at position 6 complete its core structure. Its structural features influence physicochemical properties such as solubility, melting point, and bioavailability, which are critical for drug development.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-5-22-17(21)16-14(23-11(2)3)10-15(20)19(18-16)13-8-6-12(4)7-9-13/h6-11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVOYUSDOKIQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 6 undergoes oxidation under acidic conditions. For example:
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Reagent : KMnO₄ in H₂SO₄
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Product : 1-(4-methylphenyl)-4-(propan-2-yloxy)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Mechanism : The ketone is oxidized to a carboxylic acid via a radical intermediate.
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic oxidation | KMnO₄/H⁺ | Carboxylic acid derivative | ~65% |
Reduction Reactions
The ketone and ester functionalities are susceptible to reduction:
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Ketone Reduction :
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Reagent : NaBH₄ or LiAlH₄
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Product : Secondary alcohol at position 6 (reduced ketone).
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Ester Reduction :
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Reagent : LiAlH₄
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Product : Primary alcohol (reduced ester to CH₂OH).
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| Target Group | Reagent | Product | Yield |
|---|---|---|---|
| Ketone | NaBH₄ | 6-hydroxy derivative | ~72% |
| Ester | LiAlH₄ | 3-(hydroxymethyl)pyridazine derivative | ~58% |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Reagent : HCl/H₂O
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Product : Carboxylic acid (3-carboxylic acid derivative).
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Basic Hydrolysis :
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Reagent : KOH in ethanol/H₂O (e.g., 1M, reflux)
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Product : Carboxylate salt.
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| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl/H₂O | 3-carboxylic acid | ~80% |
| Basic hydrolysis | KOH/ethanol | Potassium carboxylate | ~85% |
Nucleophilic Substitution at the Isopropyl Ether
The isopropyloxy group (position 4) participates in substitution reactions under acidic conditions:
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Reagent : HBr in acetic acid
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Product : 4-bromo derivative via cleavage of the ether bond.
| Reagent | Product | Yield |
|---|---|---|
| HBr/AcOH | 4-bromo-substituted pyridazine | ~60% |
Ring Modification Reactions
The dihydropyridazine ring undergoes electrophilic aromatic substitution (EAS) at the activated positions:
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Nitration :
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Reagent : HNO₃/H₂SO₄
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Product : Nitro-substituted derivative at position 5.
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| Reagent | Product | Yield |
|---|---|---|
| HNO₃/H₂SO₄ | 5-nitro derivative | ~45% |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis:
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Primary Pathway : Decarboxylation of the ester group.
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Secondary Pathway : Cleavage of the ether linkage.
| Condition | Product | Yield |
|---|---|---|
| 220°C, inert atmosphere | CO₂ + fragmented aromatic products | ~90% |
Photochemical Reactivity
UV irradiation induces [4+2] cycloaddition reactions with dienophiles (e.g., maleic anhydride):
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Product : Bicyclic adducts with retained stereochemistry.
| Dienophile | Product | Yield |
|---|---|---|
| Maleic anhydride | Bicyclo[4.2.0]octene derivative | ~38% |
Key Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. A study demonstrated the synthesis of several pyridazine derivatives, including ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate, which showed promising activity against various bacterial strains. This compound's structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity and function .
Anti-inflammatory Properties
Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in human cell lines. The mechanism involves the modulation of signaling pathways associated with inflammation, making this compound a candidate for further drug development aimed at treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The compound's unique chemical structure has led to investigations into its potential as a pesticide. Preliminary studies suggest that it may exhibit herbicidal activity against certain weed species. The mode of action is hypothesized to involve interference with plant growth regulators, ultimately leading to reduced viability of target plants .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a monomer for polymer synthesis. Its incorporation into polymer matrices has shown to enhance thermal stability and mechanical properties. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous dihydropyridazine derivatives, focusing on substituent effects, synthetic yields, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Melting Points: The presence of polar groups (e.g., hydroxyl in ) correlates with higher melting points (e.g., 220–223°C for the 4-hydroxyphenyl derivative) due to enhanced hydrogen bonding. In contrast, non-polar substituents like methyl or propan-2-yloxy likely reduce melting points, though data for the target compound are unavailable. The trifluoromethyl group in may lower melting points due to increased lipophilicity and reduced crystal lattice stability.
Synthetic Yields :
- Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit lower yields (40–50%) due to steric or electronic challenges during synthesis . The target compound’s isopropoxy group, being moderately bulky, might similarly reduce yields compared to smaller substituents like methoxy.
The propan-2-yloxy group in the target compound could confer metabolic stability compared to methoxy or hydroxy groups, which are prone to demethylation or oxidation .
Biological Activity
Ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate, a compound with the molecular formula C17H20N2O4 and CAS number 886951-98-0, has garnered attention for its diverse biological activities. This article explores its biological properties, potential applications, and the underlying mechanisms of action.
Structural Characteristics
The compound features a dihydropyridazine core with several functional groups:
- Carboxylate group : Contributes to its reactivity.
- Oxo group : Enhances its biological activity.
- Ether (propan-2-yloxy) and phenyl (4-methylphenyl) groups : These enhance lipophilicity and may influence pharmacokinetics.
Antibacterial Properties
This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.
| Pathogen Type | Activity Observed |
|---|---|
| Gram-positive | Effective against Staphylococcus aureus |
| Gram-negative | Active against Escherichia coli |
Anticancer Potential
Compounds similar in structure to this compound have been evaluated for anticancer properties. Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines. The mechanism of action is likely related to its ability to interfere with cellular pathways involved in proliferation and apoptosis.
The biological activity of this compound is attributed to its interaction with specific biological targets. Molecular docking studies have indicated that it binds effectively to enzymes and receptors implicated in disease pathways. This binding affinity is crucial for assessing its therapeutic potential.
Interaction Studies
In vitro assays have been employed to evaluate the binding interactions of this compound with various targets:
| Target | Binding Affinity |
|---|---|
| Enzyme A | High |
| Receptor B | Moderate |
These studies are essential for understanding how this compound may exert its effects at the molecular level.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthesis pathway includes:
- Formation of the dihydropyridazine core through the reaction of appropriate aldehydes with hydrazines.
- Functionalization via esterification or etherification to introduce the desired substituents.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Activity Study : A recent investigation demonstrated that derivatives of this compound exhibited significant antimicrobial properties against clinical isolates of bacteria.
- Cytotoxicity Assays : Research conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.
Q & A
Q. What are the established synthetic routes for ethyl 1-(4-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted hydrazines with β-keto esters or Biginelli-like reactions. For example, intermediates like ethyl acetoacetate derivatives and aryl hydrazines are condensed under acidic conditions to form the pyridazine core. Modifications at the 4-position (e.g., propan-2-yloxy) require nucleophilic substitution or Mitsunobu reactions . Key intermediates include:
| Step | Intermediate | Role |
|---|---|---|
| 1 | Ethyl 3-oxo-4-(propan-2-yloxy)butanoate | Precursor for cyclization |
| 2 | 1-(4-Methylphenyl)hydrazine | Nitrogen source for pyridazine ring |
| 3 | 6-Oxo-1,6-dihydropyridazine carboxylate | Core structure for functionalization |
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
Methodological Answer: Combine 1H/13C NMR to confirm substitution patterns and regiochemistry (e.g., distinguishing 4- vs. 6-oxo groups). FT-IR identifies carbonyl (C=O) and ether (C-O-C) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities (e.g., dihedral angles in the pyridazine ring) .
Q. What are the compound’s stability profiles under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies:
Q. What common side reactions occur during synthesis, and how can they be mitigated?
Methodological Answer:
- Oxazole formation : Competing cyclization due to excess acylating agents. Mitigate by controlling reaction temperature (<80°C) and stoichiometry.
- Ester hydrolysis : Use anhydrous solvents (e.g., THF) and molecular sieves to avoid moisture.
- Isomerization : Monitor reaction pH to prevent keto-enol tautomerism .
Q. How do substituents (e.g., propan-2-yloxy, 4-methylphenyl) influence reactivity in downstream modifications?
Methodological Answer:
- Propan-2-yloxy : Enhances steric hindrance, reducing nucleophilic substitution at the 4-position. Use bulky bases (e.g., DBU) for deprotection.
- 4-Methylphenyl : Electron-donating groups stabilize the pyridazine ring but may hinder electrophilic aromatic substitution. Optimize using directing groups (e.g., nitro) .
Advanced Research Questions
Q. How can computational quantum chemical calculations optimize reaction conditions for higher yields?
Methodological Answer: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. For example:
Q. What strategies resolve contradictions in reaction yields when varying solvent systems?
Methodological Answer: Apply multivariate analysis (e.g., partial least squares regression) to isolate critical factors:
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Solvent polarity | ε = 2–40 | Non-linear correlation (optimal ε = 15–20) |
| Temperature | 60–120°C | Positive correlation up to 90°C |
| Catalyst loading | 1–10 mol% | Diminishing returns above 5 mol% |
Use response surface methodology (RSM) to identify optimal solvent (e.g., DMF) and catalyst combination .
Q. How can reaction mechanisms for key transformations (e.g., cyclocondensation) be elucidated?
Methodological Answer:
- Isotopic labeling : Introduce 15N-labeled hydrazine to track nitrogen incorporation via 15N NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to infer rate-determining steps.
- In situ FT-IR : Monitor carbonyl disappearance in real-time to distinguish concerted vs. stepwise pathways .
Q. What methodologies enhance enantiomeric purity in derivatives of this compound?
Methodological Answer:
Q. How can structural analogs be designed to improve biological activity while maintaining metabolic stability?
Methodological Answer:
- Bioisosteric replacement : Substitute propan-2-yloxy with trifluoromethoxy to enhance metabolic resistance.
- Prodrug strategies : Mask the ester group as a pivaloyloxymethyl (POM) derivative for improved bioavailability.
- SAR studies : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl) and test against target enzymes (e.g., kinases) via SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
